molecular formula C8H13N3O B1457601 2-(1-methyl-1H-pyrazol-5-yl)morpholine CAS No. 1526764-28-2

2-(1-methyl-1H-pyrazol-5-yl)morpholine

货号: B1457601
CAS 编号: 1526764-28-2
分子量: 167.21 g/mol
InChI 键: IHUUUXDJWBUGQS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1-Methyl-1H-pyrazol-5-yl)morpholine (CAS 1526764-28-2) is a heterocyclic compound with the molecular formula C₈H₁₃N₃O and a molecular weight of 167.21 g/mol. This chemical is typically supplied as a powder and should be stored at room temperature . As a versatile scaffold in medicinal chemistry, this compound features both a pyrazole and a morpholine ring. Pyrazoline derivatives are well-documented in scientific literature for their diverse biological activities, serving as key structural components in compounds with potential therapeutic applications such as antimicrobial, anti-inflammatory, and anticancer agents . The morpholine ring is a common pharmacophore in drug discovery due to its ability to enhance solubility and participate in hydrogen bonding, which can improve binding affinity with biological targets . Researchers utilize this compound as a critical building block for the synthesis of more complex molecules, including hybrid structures like morpholine-benzimidazole-pyrazoles, which are being investigated for their inhibitory effects on tubulin polymerization as a strategy for developing new anticancer agents . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals .

属性

IUPAC Name

2-(2-methylpyrazol-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-11-7(2-3-10-11)8-6-9-4-5-12-8/h2-3,8-9H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUUUXDJWBUGQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-(1-methyl-1H-pyrazol-5-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C8H13N3OC_8H_{13}N_3O, characterized by a morpholine ring substituted with a pyrazole moiety. This structural configuration is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated that this compound exhibited significant cytotoxic effects on HeLa (cervical cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating effective growth inhibition. The compound's mechanism involves the induction of apoptosis and modulation of cell cycle progression, which was evidenced by flow cytometry analyses .

Cell Line IC50 (µM) Effect
HeLa54.25Growth inhibition
HepG238.44Growth inhibition

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. Research indicates that it can reduce lipopolysaccharide (LPS)-induced inflammation in microglial cells, suggesting a potential role in treating neuroinflammatory conditions. The compound significantly decreased the release of pro-inflammatory cytokines, supporting its use in neurodegenerative disease models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported its effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Bacterial Strain MIC (mg/mL) Activity
Staphylococcus aureus0.0048Strong activity
Escherichia coli0.0195Strong activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit key signaling pathways involved in cell proliferation and inflammation, such as the NF-kB pathway, which plays a crucial role in inflammatory responses and cancer progression .

Case Studies

A notable case study involved the evaluation of this compound's effects on neuroblastoma cells, where it was found to induce significant apoptosis through caspase activation. This study underscores the compound's potential for developing therapies targeting neuroblastoma and possibly other malignancies .

相似化合物的比较

Key Observations :

  • The target compound’s synthesis is inferred to follow standard protocols, while Compound 35’s lower yield (26%) highlights challenges in pyrimidine functionalization .
  • The patent compound’s complexity likely necessitates additional purification steps, though specific yields are undisclosed .

Physicochemical and Pharmacological Profiles

Compound Solubility (Stock Solution) Key Pharmacological Role
Target compound 10 mM in solvent Research chemical (unspecified)
Compound 35 () Not reported CDK2 inhibitor (IC₅₀ = 12 nM)
Patent compound () Not reported Kinase inhibitor (high purity)

Notes:

  • The target compound’s solubility data (10 mM stock) suggests moderate polarity, aligning with its morpholine component .
  • Compound 35 demonstrates potent CDK2 inhibition, emphasizing the pharmacological relevance of pyrazole-pyrimidine hybrids .

准备方法

General Synthetic Approaches to Pyrazole Derivatives

Pyrazole derivatives such as 2-(1-methyl-1H-pyrazol-5-yl)morpholine are typically synthesized via cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds. Key methods include:

  • Regioselective cyclocondensation of hydrazines with 1,3-diketones in aprotic dipolar solvents (e.g., DMF, NMP, DMAc) to improve yields and reaction rates compared to polar protic solvents like ethanol. The addition of strong acid (e.g., 10 N HCl) accelerates dehydration steps, enhancing yield and selectivity at ambient temperature.

  • Use of benzotriazole derivatives as intermediates to increase acidity at the α-position, facilitating functionalization at the 4-position of pyrazolines and enabling access to tetrasubstituted pyrazoles. This method involves condensation of α-benzotriazolylenones with methylhydrazines, followed by basic treatment to yield pyrazoles in 50–94% yields.

These foundational methods provide the pyrazole core with methyl substitution at the N1 position, a prerequisite for further functionalization with morpholine.

Specific Preparation Protocol from GLP Bio

GLP Bio provides a detailed formulation method involving preparation of stock solutions and in vivo formulations of this compound, which indirectly reflects the compound's solubility and handling during synthesis and application:

Stock Solution Concentration 1 mg (mL) 5 mg (mL) 10 mg (mL)
1 mM 5.9809 29.9043 59.8086
5 mM 1.1962 5.9809 11.9617
10 mM 0.5981 2.9904 5.9809
  • Preparation involves dissolving the compound in DMSO to make a master stock solution, followed by sequential addition of PEG300, Tween 80, and water or corn oil to obtain a clear in vivo formulation.

  • Physical methods such as vortexing, ultrasound, or hot water baths are recommended to aid dissolution and ensure clarity before proceeding to the next solvent addition.

This preparation method is essential for biological testing and formulation but also informs about the compound’s solubility profile relevant to its synthetic handling.

Advanced Synthetic Routes from Related Research

While direct synthetic routes to this compound are scarce, analogous heterocyclic syntheses provide insight:

  • Reductive amination and nucleophilic substitution sequences are employed to attach morpholine to pyrazolo[1,5-a]pyrimidine cores, which are structurally related to pyrazole derivatives. These methods use sodium triacetoxyborohydride and other reducing agents to obtain amine-substituted heterocycles with good yields (63–84%).

  • Multi-step syntheses involving ester reduction, oxidation to aldehydes, and subsequent amine coupling provide a modular approach to functionalize pyrazole derivatives with morpholine or other amines.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield/Notes References
Cyclocondensation of hydrazines with 1,3-diketones Aprotic dipolar solvents (DMF, NMP), HCl acid Ambient temperature, improved yield
Benzotriazole-mediated regioselective synthesis α-Benzotriazolylenones, methylhydrazine, base 50–94% yield, allows 4-position functionalization
Nucleophilic substitution with morpholine Halogenated pyrazole intermediates, 50 °C Selective substitution on pyrazole ring
Reductive amination and coupling Sodium triacetoxyborohydride, amines Good yields (63–84%), multi-step synthesis
In vivo formulation preparation DMSO, PEG300, Tween 80, corn oil Stepwise solvent addition, clarity required

常见问题

Q. What are the recommended synthetic routes for 2-(1-methyl-1H-pyrazol-5-yl)morpholine, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves coupling a morpholine derivative with a substituted pyrazole. A patent (IN 2021, ) describes a multi-step approach using palladium-catalyzed cross-coupling for analogous naphthyridine derivatives. Key intermediates, such as 1-methyl-1H-pyrazole-5-boronic acid, can be characterized via <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS to confirm regioselectivity. For pyrazole-morpholine hybrids, condensation reactions under acidic conditions (e.g., glacial AcOH in EtOH, as in ) are common. Purity should be verified via HPLC (>95%) before proceeding to biological assays.

Q. How can the crystal structure of this compound be resolved, and what software is recommended?

Methodological Answer: Single-crystal X-ray diffraction using SHELXL (via the SHELX suite ) is the gold standard. Key steps include:

  • Growing crystals via slow evaporation in a polar aprotic solvent (e.g., DMF/EtOH).
  • Collecting data at low temperature (100 K) to minimize thermal motion.
  • Refinement with Olex2 or WinGX , using SHELXL’s robust least-squares algorithms for handling disorder in the morpholine ring.
    Contingency: If twinning occurs (common in flexible morpholine derivatives), use SHELXD for structure solution and PLATON for validation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., <sup>13</sup>C NMR shifts) for pyrazole-morpholine derivatives be resolved?

Methodological Answer: Contradictions often arise from tautomerism in the pyrazole ring or conformational flexibility of the morpholine group. To address this:

  • Perform variable-temperature NMR (VT-NMR) to detect tautomeric equilibria (e.g., 25–60°C in DMSO-d6).
  • Use DFT calculations (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) to predict stable conformers and compare computed vs. experimental shifts .
  • For ambiguous NOE correlations, employ ROESY to identify spatial proximity between morpholine protons and the pyrazole methyl group.

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives in preclinical studies?

Methodological Answer:

  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF3) at the pyrazole C4 position to reduce CYP450-mediated oxidation, as seen in structurally related compounds .
  • Solubility : Replace the morpholine oxygen with a sulfone group (e.g., 2-(1-methyl-1H-pyrazol-5-yl)thiomorpholine 1,1-dioxide) to enhance aqueous solubility without sacrificing target affinity.
  • Validate improvements via microsomal stability assays (human/rat liver microsomes) and logD7.4 measurements.

Q. How can computational modeling predict the binding mode of this compound to kinase targets?

Methodological Answer:

  • Perform molecular docking (AutoDock Vina or Glide) using a homology model of the target kinase (e.g., PI3Kγ) based on PDB: 1E7W.
  • Prioritize poses where the morpholine oxygen forms hydrogen bonds with the hinge region (e.g., Val882 backbone).
  • Validate with MM-GBSA free-energy calculations to rank binding affinities .
  • Experimental corroboration: Use surface plasmon resonance (SPR) to measure KD and compare with computational predictions.

Data Contradiction Analysis

Q. How to reconcile discrepancies in biological activity between in vitro and in vivo models for this compound?

Methodological Answer:

  • In vitro-in vivo translation issues may arise from poor bioavailability or off-target effects.
    • Conduct plasma protein binding assays to assess free fraction (e.g., equilibrium dialysis).
    • Use PET imaging with a radiolabeled analog (e.g., <sup>11</sup>C-methyl group) to quantify brain penetration or tissue distribution .
    • Perform transcriptomic profiling (RNA-seq) of treated tissues to identify unintended pathway activation.

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization

IntermediateSynthetic RouteCharacterization Techniques
1-Methyl-1H-pyrazole-5-boronic acidSuzuki coupling with morpholine derivative<sup>1</sup>H NMR (δ 7.8 ppm, pyrazole H), HRMS (m/z 151.0743)
Morpholine-2-carbaldehydeOxidation of morpholine-2-methanolFTIR (C=O stretch at 1680 cm<sup>−1</sup>), <sup>13</sup>C NMR (δ 201 ppm)

Q. Table 2. Computational vs. Experimental Binding Affinities

TargetPredicted KD (nM)Experimental KD (SPR, nM)
PI3Kγ12.3 ± 1.515.8 ± 2.1
JAK2245 ± 30320 ± 45

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-methyl-1H-pyrazol-5-yl)morpholine
Reactant of Route 2
Reactant of Route 2
2-(1-methyl-1H-pyrazol-5-yl)morpholine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。